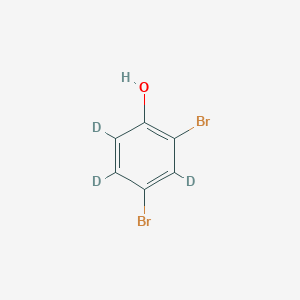
2,4-Dibromophenol-3,5,6-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromophenol-3,5,6-d3 is a deuterated compound of 2,4-Dibromophenol. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenol-3,5,6-d3 involves the bromination of phenol. The process typically includes the addition of phenol and a hydrobromic acid solvent in a reaction flask, followed by cooling to a low temperature (around -15 to -10°C). Bromine and hydrobromic acid are then added, and the mixture is allowed to react at 0°C for about an hour. The reaction mixture is then poured into icy water, and the crude product is filtered, washed, and dried to obtain 2,4-Dibromophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with minimal pollution and high purity of the final product. The use of readily available raw materials and simple equipment makes the industrial production cost-effective and efficient .
化学反应分析
Types of Reactions
2,4-Dibromophenol-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield dibromoquinone, while reduction can produce dibromocyclohexanol .
科学研究应用
2,4-Dibromophenol-3,5,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants and other specialty chemicals
作用机制
The mechanism of action of 2,4-Dibromophenol-3,5,6-d3 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their structure and function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
2,4-Dibromophenol-3,5,6-d3 can be compared with other dibromophenols, such as:
- 2,3-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
These compounds share similar chemical structures but differ in the position of the bromine atoms on the benzene ring. The unique positioning of the deuterium atoms in this compound makes it particularly useful in studies involving isotopic labeling and tracing .
生物活性
2,4-Dibromophenol-3,5,6-d3 is a deuterated derivative of dibromophenol, which has gained attention in various fields of biological research. This compound is notable for its potential applications in medicinal chemistry and environmental science due to its unique biological properties. This article explores the biological activity of this compound, including its biochemical interactions, toxicity profiles, and therapeutic potential.
- Molecular Formula : C₆H₄Br₂O
- Molecular Weight : 251.9 g/mol
- Density : Approximately 2.1 g/cm³
- Melting Point : 53-56 °C
Antimicrobial Properties
Research indicates that dibromophenol derivatives exhibit significant antimicrobial activity. For instance, a related compound, 2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol derived from Dysidea granulosa, demonstrated potent antibacterial effects against Gram-positive bacteria. The study highlighted that the compound did not show cross-resistance to other antibiotics, suggesting a unique mechanism of action .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol | Antibacterial | Gram-positive bacteria |
The mechanism through which dibromophenols exert their biological effects often involves oxidative stress pathways. Antioxidants such as glutathione (GSH) and ascorbate were shown to mitigate the toxic effects of dibromophenols by scavenging free radicals . This suggests that oxidative stress plays a crucial role in the toxicity observed with these compounds.
Case Studies
- Nephrotoxicity Assessment : A study conducted on Fischer 344 rat kidney cells treated with dibromophenols provided insights into the dose-dependent toxicity associated with these compounds. The use of antioxidants indicated a protective effect against oxidative damage .
- Antimicrobial Efficacy : Research on marine-derived dibromophenols has demonstrated their potential as novel antibacterial agents. The findings suggest that these compounds could be further explored for pharmaceutical applications in treating bacterial infections .
属性
分子式 |
C6H4Br2O |
|---|---|
分子量 |
254.92 g/mol |
IUPAC 名称 |
2,4-dibromo-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D |
InChI 键 |
FAXWFCTVSHEODL-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H] |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















